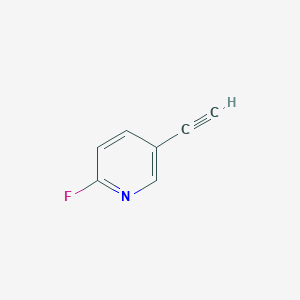

5-Ethynyl-2-fluoropyridine

Beschreibung

Historical Context of Fluorinated Pyridines in Organic Synthesis Research

The introduction of fluorine into organic molecules, a field that gained significant momentum in the mid-20th century, has had a profound impact on medicinal chemistry and materials science. ugr.esnih.gov The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong bonds with carbon, can dramatically alter the physical, chemical, and biological properties of a parent compound. mdpi.com These alterations can include increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic characteristics.

The synthesis of fluorinated pyridines has evolved over the decades. Early methods often involved harsh reaction conditions. mdpi.com However, the development of modern fluorinating agents, such as Selectfluor®, has provided milder and more selective routes to these valuable compounds. nih.govbeilstein-journals.org The synthesis of perfluoropyridine in the early 1960s marked a significant milestone, involving the defluorination of perfluoropiperidine at high temperatures. mdpi.com Today, a variety of fluorinated pyridine (B92270) building blocks are commercially available or can be synthesized through established protocols, facilitating their use in diverse research applications. acs.org

Significance of the Ethynyl (B1212043) Moiety in Heterocyclic Chemistry Research

The ethynyl group (–C≡CH), a terminal alkyne functional group, is a versatile and highly valuable component in synthetic organic chemistry. clockss.orgwikipedia.org Its linear geometry and the reactivity of the carbon-carbon triple bond allow for a wide range of chemical transformations. chemrxiv.org In the context of heterocyclic chemistry, the ethynyl group serves as a powerful building block for constructing more complex molecular architectures. clockss.org

One of the most significant applications of the ethynyl group in modern synthesis is its participation in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.orgmsu.runih.gov This reaction provides a highly efficient and selective method for linking molecules together, a strategy that is widely employed in drug discovery, bioconjugation, and materials science. vulcanchem.commyskinrecipes.com Furthermore, the ethynyl group is a key participant in various cross-coupling reactions, most notably the Sonogashira coupling, which is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org

Overview of Research Trajectories for 5-Ethynyl-2-fluoropyridine

This compound, with its molecular formula C7H4FN, is a pyridine derivative that strategically combines a fluorine atom at the 2-position and an ethynyl group at the 5-position. lookchem.comhongglory.com This specific arrangement of functional groups makes it a valuable intermediate in several areas of chemical research. lookchem.com

Current research involving this compound and its isomers is primarily focused on its application as a building block in the synthesis of:

Pharmaceuticals: The compound is utilized in the discovery of new drug candidates. lookchem.com The presence of the fluoropyridine motif can enhance metabolic stability and the ethynyl group provides a handle for further functionalization, for example, in the development of kinase inhibitors. vulcanchem.com

Radiotracers for Positron Emission Tomography (PET): The ethynyl group allows for the introduction of a radiolabel, such as fluorine-18 (B77423), through click chemistry. researchgate.net This has been explored in the synthesis of potential PET ligands for imaging neuroreceptors like the metabotropic glutamate (B1630785) subtype 5 receptor. researchgate.net

Materials Science: The ethynyl group's ability to participate in polymerization and cross-linking reactions makes it a candidate for the development of novel polymers and functional materials.

The synthesis of this compound is often achieved through a Sonogashira coupling reaction between a suitable precursor, such as 2-fluoro-5-iodopyridine, and a protected acetylene (B1199291) source, followed by deprotection. beilstein-journals.orgresearchgate.net

Research Gaps and Future Directions in Ethynyl-Fluoropyridine Studies

Despite the growing interest in this compound and related compounds, several areas remain underexplored. Future research in this field could focus on:

Exploration of Novel Cycloaddition Reactions: While click chemistry is a well-established application, investigating other cycloaddition pathways, such as [3+2] and [4+2] cycloadditions, could lead to the synthesis of novel and diverse heterocyclic systems. acs.orgresearchgate.netnih.govacs.org

Development of New Catalytic Systems: Research into more efficient and sustainable catalytic methods for the synthesis of ethynyl-fluoropyridines, including the use of earth-abundant metal catalysts or novel ligand systems for cross-coupling reactions, would be highly beneficial.

Systematic Structure-Activity Relationship (SAR) Studies: A more comprehensive understanding of how the precise placement of the ethynyl and fluoro groups on the pyridine ring influences biological activity and material properties is needed. This would involve the synthesis and evaluation of a broader range of isomers.

Computational Modeling: The use of computational tools, such as Density Functional Theory (DFT) calculations, can aid in predicting the reactivity and electronic properties of ethynyl-fluoropyridine derivatives, guiding the design of new synthetic targets with desired characteristics. ethz.ch

Applications in Covalent Inhibition: The ethynyl group can act as a reactive handle for the development of targeted covalent inhibitors, a promising strategy in drug discovery. nih.gov Further investigation into the reactivity of ethynyl-fluoropyridines with biological nucleophiles could uncover new therapeutic opportunities.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethynyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBVNAROKVDQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676534 | |

| Record name | 5-Ethynyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853909-08-7 | |

| Record name | 5-Ethynyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethynyl 2 Fluoropyridine and Its Derivatives

Strategies for Ethynylation of Fluoropyridine Scaffolds

The introduction of an ethynyl (B1212043) group at the C-5 position of a 2-fluoropyridine (B1216828) ring is a common and effective strategy for the synthesis of the target compound. This is typically achieved through cross-coupling reactions, with palladium-catalyzed methods being the most prevalent.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.gov This reaction is extensively used for the synthesis of 5-alkynyl-substituted pyridines. In the context of 5-ethynyl-2-fluoropyridine synthesis, a common starting material is a 2-fluoro-5-halopyridine, such as 2-fluoro-5-bromopyridine or 2-fluoro-5-iodopyridine.

The general scheme for the Sonogashira coupling involves the reaction of the 2-fluoro-5-halopyridine with a terminal alkyne, often trimethylsilylacetylene (B32187) as a protected form of acetylene (B1199291), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

A study on the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes demonstrated the successful Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a variety of terminal alkynes. soton.ac.uk This indicates the feasibility of applying similar conditions to 2-fluoro-5-bromopyridine. Typical reaction conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temperature |

| PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 50-80 °C |

| Pd(OAc)₂ / Ligand | CuI | Cs₂CO₃ | Toluene | 80-110 °C |

Recent advancements in Sonogashira couplings have focused on the development of copper-free systems to avoid the formation of diacetylene side products (Glaser coupling) and to simplify purification. vander-lingen.nl These methods often employ specialized palladium catalysts and ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.

Copper-Catalyzed Alkyne Synthesis Approaches

While palladium is the dominant metal in C-C cross-coupling for this purpose, copper-catalyzed reactions, particularly for the homocoupling of terminal alkynes (Glaser coupling), are well-established. However, for the direct cross-coupling of a terminal alkyne with a fluoropyridine, copper-catalyzed methods are less common than palladium-catalyzed ones. Copper's primary role in the Sonogashira reaction is that of a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium center. nih.gov

Alternative Ethynylation Pathways for Fluoropyridine Synthesis

Beyond the Sonogashira reaction, other methods for introducing an ethynyl group exist, although they are less frequently employed for fluoropyridines. One such method involves the reaction of a lithium acetylide with an electrophilic pyridine (B92270) derivative. However, the direct displacement of a halide from a 2-fluoropyridine ring by an acetylide nucleophile is challenging due to the competing nucleophilic aromatic substitution at the 2-position.

Another approach could involve the conversion of a 5-formyl-2-fluoropyridine to the corresponding alkyne via the Corey-Fuchs reaction, followed by elimination. This multi-step process, however, is less direct than a cross-coupling reaction.

Fluorination Techniques for Pyridine Ring Systems in this compound Synthesis

An alternative synthetic strategy involves the introduction of the fluorine atom onto a pre-existing 5-ethynylpyridine scaffold. The choice between electrophilic and nucleophilic fluorination methods depends on the nature of the starting material and the desired regioselectivity.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.org For the synthesis of this compound, this would entail the direct fluorination of a 5-ethynylpyridine derivative. However, the pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic attack compared to benzene. Furthermore, the ethynyl group can also be susceptible to reaction with electrophilic fluorinating agents.

Common electrophilic fluorinating reagents include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and Selectfluor®. nih.govmdpi.com The regioselectivity of electrophilic fluorination on substituted pyridines can be complex and may lead to a mixture of isomers. For a 5-substituted pyridine, electrophilic attack is generally directed to the 3- and to a lesser extent, the 2- and 6-positions. Achieving selective fluorination at the 2-position of 5-ethynylpyridine via an electrophilic pathway would likely be challenging and may require directing groups or specific reaction conditions.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Characteristics |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline, stable, and relatively safe to handle. |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, effective for a wide range of substrates. |

| N-Fluoropyridinium salts | - | Cationic reagents with tunable reactivity based on substituents on the pyridine ring. |

Nucleophilic Fluorination Strategies

Nucleophilic aromatic substitution (SNAᵣ) is a powerful method for introducing a fluorine atom onto an electron-deficient aromatic ring, such as pyridine. This approach is particularly effective for the synthesis of 2-fluoropyridines. The reaction involves the displacement of a good leaving group at the 2-position of the pyridine ring by a fluoride (B91410) ion.

For the synthesis of this compound, a suitable precursor would be 2-chloro-5-ethynylpyridine (B33263) or 2-nitro-5-ethynylpyridine. The electron-withdrawing nature of the chloro, nitro, and the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.

The source of fluoride is typically an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), often used in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. The use of phase-transfer catalysts, such as crown ethers or tetraalkylammonium salts, can enhance the solubility and reactivity of the fluoride salt.

The synthesis of 2-amino-5-fluoropyridine (B1271945) has been achieved through a Schiemann reaction, which involves the diazotization of an aminopyridine followed by decomposition of the diazonium salt in the presence of a fluoride source. researchgate.net A similar strategy could potentially be applied to 2-amino-5-ethynylpyridine.

Table 3: Conditions for Nucleophilic Fluorination of Pyridines

| Leaving Group | Fluoride Source | Solvent | Temperature |

| -Cl | KF, CsF | DMSO, Sulfolane | 150-220 °C |

| -NO₂ | KF, CsF | DMSO, DMF | 100-180 °C |

| -N₂⁺BF₄⁻ (Schiemann) | Thermal decomposition | - | Elevated temperatures |

C-H Fluorination Approaches using Silver(II) Fluoride

A notable advancement in the synthesis of fluorinated nitrogen heterocycles is the direct C-H fluorination of pyridines using silver(II) fluoride (AgF₂). This method provides a direct route to 2-fluoropyridine derivatives from readily available pyridine precursors. The reaction is characterized by its remarkable site-selectivity, exclusively fluorinating the C-H bond adjacent to the ring nitrogen.

Research has demonstrated this transformation to be broadly applicable and safe, proceeding at ambient temperatures and typically completing within an hour. chemicalbook.commedchemexpress.com The use of commercially available AgF₂ circumvents the need for more hazardous fluorinating agents. The reaction is tolerant of various functional groups and is not sensitive to oxygen, although it is sensitive to moisture. hsppharma.comossila.com The mechanism is believed to be inspired by the classic Chichibabin amination reaction, where the silver(II) fluoride acts as both an oxidant and a fluoride source. chemicalbook.com This method's mild conditions make it suitable for the late-stage functionalization of complex molecules. google.com

The resulting 2-fluoropyridines are not only valuable final products but also versatile intermediates for further modification. The installed fluoride can be readily displaced by a range of nucleophiles via nucleophilic aromatic substitution (SNAr) reactions, often under mild conditions. google.com

Table 1: Key Features of C-H Fluorination with Silver(II) Fluoride

| Feature | Description |

| Reagent | Silver(II) Fluoride (AgF₂) |

| Selectivity | Exclusive fluorination at the C-2 position (adjacent to nitrogen) |

| Temperature | Ambient (typically 22-25 °C) |

| Reaction Time | Generally rapid (e.g., 90 minutes) |

| Key Advantages | High site-selectivity, mild conditions, use of a commercially available reagent |

| Limitations | Sensitive to moisture |

Synthesis of Precursors to this compound

The synthesis of this compound typically proceeds through a multi-step sequence involving the preparation of a di-functionalized pyridine intermediate, which is then converted to the final product.

A common strategy for synthesizing this compound involves the initial preparation of a precursor such as 5-bromo-2-fluoropyridine (B45044). This intermediate possesses two key features: a fluorine atom at the 2-position and a halogen (typically bromine or iodine) at the 5-position that can be readily converted to an ethynyl group.

One synthetic route to 5-bromo-2-fluoropyridine starts from 6-fluoronicotinic acid. In a process known as the Hunsdiecker reaction, the carboxylic acid is treated with red mercuric oxide (HgO) and elemental bromine in a solvent like carbon tetrachloride under reflux conditions to yield the desired 5-bromo-2-fluoropyridine. chemicalbook.com

Another approach involves an improved Balz-Schiemann reaction. For example, 5-bromo-2-amino-6-picoline can be dissolved in anhydrous hydrogen fluoride, followed by treatment with sodium nitrite (B80452) at low temperatures to generate the corresponding 5-bromo-2-fluoro-6-picoline. google.com The differential reactivity of the fluorine and bromine substituents is crucial; the fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom is ideal for palladium-catalyzed cross-coupling reactions. ossila.com

With a suitable halogenated fluoropyridine intermediate in hand, the ethynyl group is typically introduced via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a powerful and reliable method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of a terminal alkyne). soton.ac.ukmdpi.com

In a typical procedure, an intermediate like 5-bromo-2-fluoropyridine is reacted with a protected alkyne, such as trimethylsilylacetylene (TMSA). organic-chemistry.org The reaction is carried out in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), a copper(I) co-catalyst (e.g., copper(I) iodide [CuI]), and a base (e.g., triethylamine or diisopropylamine). soton.ac.uk After the coupling reaction, the silyl (B83357) protecting group is removed under basic or fluoride-mediated conditions to yield the terminal alkyne, this compound.

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example(s) | Role |

| Aryl Halide | 5-Bromo-2-fluoropyridine | Electrophilic partner |

| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophilic partner (protected) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for oxidative addition |

| Copper(I) Co-catalyst | CuI | Facilitates transmetalation |

| Base | Triethylamine (Et₃N), Diisopropylamine | Neutralizes HX by-product, solvent |

Novel Synthetic Routes and Green Chemistry Approaches

Recent efforts in organic synthesis have focused on developing more efficient and environmentally friendly methodologies. These include the use of microwave irradiation and photoredox catalysis to accelerate reactions and reduce energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the Sonogashira coupling. researchgate.netmdpi.com Compared to conventional heating, microwave irradiation offers rapid and uniform internal heating of the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes. organic-chemistry.orgresearchgate.net This can also lead to higher product yields by minimizing the formation of side products that may occur during prolonged heating. mdpi.com

The synthesis of this compound via a Sonogashira coupling can be efficiently performed under microwave conditions. A mixture of 5-bromo-2-fluoropyridine, a terminal alkyne, a palladium catalyst, and a base in a suitable solvent can be subjected to controlled microwave irradiation, achieving high conversion in a fraction of the time required for conventional heating. organic-chemistry.orgnih.gov This approach is highly amenable to the rapid generation of compound libraries for drug discovery.

Table 3: Comparison of Conventional vs. Microwave-Assisted Sonogashira Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Heating Method | External (oil bath) | Internal, direct molecular interaction |

| Temperature Gradient | Non-uniform | Uniform |

| Yields | Good to excellent | Often improved |

| Side Reactions | More prevalent due to longer times | Often minimized |

Visible-light photoredox catalysis represents a paradigm shift in organic synthesis, utilizing light as a clean and abundant energy source to drive chemical reactions under exceptionally mild conditions. nih.gov This strategy relies on photocatalysts (often iridium or ruthenium complexes, or organic dyes) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govmdpi.com

While a direct, one-step photoredox synthesis of this compound from simple precursors is not yet established, the principles of photoredox catalysis can be applied to key steps in its synthesis. For instance, photoredox-mediated methods for the alkynylation of aryl halides have been developed. These reactions can proceed via the generation of an acyl radical from a carboxylic acid, followed by trapping with an alkynylation reagent. rsc.org Such a strategy could potentially be adapted to couple an ethynyl moiety to a fluoropyridine core.

The key advantage of this approach lies in its sustainability and mild reaction conditions, often operating at room temperature and avoiding the need for strong oxidants or reductants. beilstein-journals.org This makes photoredox catalysis a highly attractive area of research for developing novel and greener synthetic routes to complex molecules like this compound.

Biocatalytic Approaches for Ethynyl-Fluoropyridine Formation

The application of biocatalysis in the synthesis of complex pharmaceutical intermediates is a rapidly expanding field, driven by the demand for greener, more efficient, and highly selective chemical transformations. Enzymes, as natural catalysts, operate under mild conditions and can offer unparalleled chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups and reducing the generation of hazardous waste. However, the biocatalytic formation of specialized structures such as ethynyl-fluoropyridines remains an area with limited exploration.

Currently, there are no established or widely reported biocatalytic methodologies specifically designed for the direct synthesis of this compound or its immediate derivatives. The inherent challenges in mimicking the reactivity of organometallic cross-coupling reactions, which are traditionally employed for such transformations, present a significant hurdle for enzymatic systems. The direct enzymatic installation of an ethynyl group onto an activated pyridine ring through a C-H activation or cross-coupling mechanism is a complex transformation that has not yet been extensively documented in biocatalysis literature.

While research into enzymatic C-C bond formation is an active area, the substrate scope of known enzymes that could potentially catalyze such a reaction is a primary limitation. For instance, enzymes involved in the biosynthesis of natural products containing alkyne moieties have been identified, but their substrate specificity is often narrow and not readily applicable to highly functionalized synthetic intermediates like fluoropyridines.

Future research in this domain may focus on several potential avenues:

Enzyme Engineering and Directed Evolution: Tailoring the active sites of existing enzymes, such as those from the cytochrome P450 superfamily or other C-H activating enzymes, could potentially evolve variants capable of recognizing and acting upon fluoropyridine scaffolds. This approach could be used to develop biocatalysts for direct C-H ethynylation.

Novel Enzyme Discovery: Mining microbial genomes for novel enzymatic pathways involved in the biosynthesis of pyridine alkaloids or other related heterocyclic compounds might uncover new biocatalysts with the desired reactivity.

Chemo-enzymatic Cascades: A more immediate approach could involve the integration of biocatalysis with traditional chemical synthesis. For example, an enzyme could be used to generate a precursor to this compound in a highly selective manner, which is then converted to the final product through a subsequent chemical step.

Given the current state of research, the development of a direct and efficient biocatalytic route for the formation of this compound is a forward-looking goal rather than an established synthetic strategy. As the field of biocatalysis continues to advance, particularly in the areas of enzyme engineering and the expansion of the enzymatic toolbox for non-natural reactions, the feasibility of such biocatalytic approaches is likely to increase.

Chemical Reactivity and Transformation of 5 Ethynyl 2 Fluoropyridine

Reactions Involving the Ethynyl (B1212043) Group

The terminal alkyne is a highly versatile functional group in organic synthesis, known for its participation in addition reactions, cycloadditions, and as a building block for carbon-carbon bond formation.

The most prominent reaction involving the ethynyl group of 5-Ethynyl-2-fluoropyridine is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, and are stereospecific. The CuAAC reaction unites an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring, a valuable scaffold in medicinal chemistry and materials science. nih.govsigmaaldrich.comrsc.org

The reaction of this compound with various organic azides in the presence of a copper(I) catalyst provides a direct and efficient route to 1,4-disubstituted 1,2,3-triazole derivatives. This transformation is highly regioselective, exclusively yielding the 1,4-isomer. The resulting products incorporate the fluoropyridine moiety, a common pharmacophore, linked to another molecular fragment via the stable triazole bridge.

A specific example from the patent literature details the synthesis of (S)-2-Fluoro-5-(1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl)pyridine. This reaction demonstrates the practical application of the CuAAC click reaction with this compound.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | (S)-1-Azido-2-methylpropane | Copper(I) Iodide (CuI) | Acetonitrile (B52724) / Water | Stirring at room temperature | (S)-2-Fluoro-5-(1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl)pyridine | Quantitative |

Bioconjugation is the process of covalently linking molecules to biomacromolecules such as proteins or nucleic acids. Click chemistry has become a powerful tool in this field due to its bioorthogonality—the ability of the reaction to proceed in a complex biological environment without interfering with native biochemical processes.

The ethynyl group of this compound serves as a bioorthogonal handle. While direct studies showcasing the conjugation of this compound to specific biomolecules are emerging, the principle is well-established by analogous compounds. For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog containing a terminal alkyne, is widely used to label newly synthesized DNA in living cells. researchgate.netnih.gov The incorporated EdU is then detected by "clicking" it to a fluorescently labeled azide. researchgate.net

This strategy can be applied using this compound to introduce the fluoropyridine motif as a label or a functional probe onto azide-modified biomolecules. The stability and specific reactivity of the alkyne-azide pair allow for precise modification of biological targets for applications in diagnostics, imaging, and targeted drug delivery.

The terminal alkyne of this compound is susceptible to hydration and hydroamination reactions, which install carbonyl and amino functionalities, respectively.

Hydration: In the presence of a catalyst, typically involving mercury(II) or gold(I) salts, water can add across the carbon-carbon triple bond. Following Markovnikov's rule, this initially forms an enol intermediate which rapidly tautomerizes to the more stable ketone. For this compound, this would yield 1-(6-fluoropyridin-3-yl)ethan-1-one.

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne. The reaction can be catalyzed by various transition metals and can proceed in either an intermolecular or intramolecular fashion. nih.govnih.gov The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is often controlled by the choice of catalyst and substrate.

While these are fundamental reactions of alkynes, specific literature detailing the hydration and hydroamination of this compound is not extensively available. Nevertheless, this inherent reactivity remains a potential pathway for the functionalization of the molecule.

Cycloaddition reactions are powerful methods for constructing cyclic compounds. The ethynyl group readily participates in these transformations. The most significant example for this compound is the aforementioned CuAAC reaction, which is mechanistically classified as a Huisgen 1,3-dipolar [3+2] cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the alkyne (the dipolarophile) to form a five-membered triazole ring. nih.gov The copper(I) catalyst serves to lower the activation energy and control the regioselectivity of the reaction, which might otherwise require harsh conditions and yield a mixture of isomers.

Terminal alkynes like this compound can serve as monomers for the synthesis of conjugated polymers. These materials are of interest for their potential applications in electronics and materials science. A primary method for achieving this is the Sonogashira cross-coupling reaction. mdpi.comlibretexts.orgwikipedia.org

In a typical Sonogashira polymerization, an aryl or vinyl dihalide is reacted with a monomer containing two terminal alkyne groups. Alternatively, this compound itself could be coupled with a dihalo-fluoropyridine or another aromatic dihalide in the presence of a palladium catalyst and a copper(I) co-catalyst. This would produce a conjugated polymer chain consisting of alternating fluoropyridine and ethynylene units. While specific studies on the polymerization of this compound are not widely reported, the Sonogashira coupling is a well-established and robust method for preparing similar poly(arylene ethynylene)s. scirp.org

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

Reactions Involving the Fluorine Atom

The fluorine atom at the C-2 position is a key site for various chemical transformations, primarily due to its high electronegativity which activates the pyridine (B92270) ring for substitution and its ability to participate in metal-mediated processes.

The 2-fluoro substituent makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of both the fluorine atom and the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. Compared to other halopyridines, 2-fluoropyridines are often more reactive in SNAr reactions. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.govacs.org This enhanced reactivity allows for substitutions to occur under milder conditions, which is advantageous when dealing with complex molecules. acs.org

In the context of this compound, the fluorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups at the 2-position. The general mechanism involves the attack of a nucleophile at the carbon atom bearing the fluorine, followed by the elimination of the fluoride (B91410) ion, which is a good leaving group. This process allows for the synthesis of a wide range of 2-substituted 5-ethynylpyridine derivatives.

Table 1: Comparison of Oxidizing Agents for N-Oxidation of 3-Substituted Pyridines This table provides a general comparison of reagents used for N-oxidation of pyridines with substituents at the 3-position, which is analogous to the substitution pattern of this compound.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide / Acetic Acid | Heating (e.g., 60°C) for extended periods (e.g., 24h) | Inexpensive and common reagent | Lengthy reaction times, can be a tedious work-up tandfonline.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Room temperature, short reaction time (e.g., 1h) in CH2Cl2 | High yields, mild conditions | Requires careful handling and removal of byproducts tandfonline.comarkat-usa.org |

| Dimethyldioxirane (DMDO) | Acetone solvent at room temperature | Produces N-oxides quantitatively as the sole product researchgate.net | Reagent must be freshly prepared |

| Sodium Perborate Monohydrate | Heating (e.g., 60°C) for 24h | Cheap and stable industrial oxidant | Requires heating and extensive work-up including chromatography tandfonline.com |

| Potassium Peroxymonosulfate (Oxone®) | Room temperature in acetone/water with buffer | Can be effective, generates a dioxirane (B86890) in situ | May have solubility issues with the pyridine substrate tandfonline.com |

| Magnesium Monoperoxyphthalate (MMPP) | Room temperature | Generally effective | Data for comparison is specific to certain substrates tandfonline.com |

Beyond serving as a leaving group in SNAr reactions, the fluorine atom in fluoropyridines can participate in transition metal-mediated C-F bond activation. nih.govyork.ac.uk This process involves the oxidative addition of the C-F bond to a low-valent transition metal center, forming a metal-fluoride and a metal-aryl complex. Such reactions provide a pathway to new fluoro-organic compounds. york.ac.uk While thermodynamically challenging, C-F activation is an area of active research and offers alternative routes for functionalizing fluorinated heterocycles. For example, complexes of nickel, palladium, and platinum have been shown to react with fluoropyridines, leading to C-F bond cleavage. york.ac.uk Nickel complexes, in particular, have been identified as effective for C-F bond activation, whereas platinum is often better suited for C-H bond activation. york.ac.uk These transformations could potentially be applied to this compound to generate novel organometallic species or to introduce new substituents at the 2-position via subsequent reductive elimination steps.

The fluorine atom at the 2-position is suitable for isotopic labeling, particularly with the positron-emitting isotope fluorine-18 (B77423) (18F), which is crucial for Positron Emission Tomography (PET) imaging. The synthesis of 18F-labeled 2-fluoropyridines can be achieved through nucleophilic substitution reactions. A common strategy involves a two-step process where a suitable precursor is first synthesized, followed by the introduction of [18F]fluoride. For instance, 2-bromo-6-[18F]fluoropyridine has been prepared in high yield and used as a synthon for subsequent palladium-mediated cross-coupling reactions. sahmri.org.au This approach highlights the utility of preparing 18F-labeled building blocks that can be incorporated into more complex molecules. Direct isotope exchange on an existing 2-fluoropyridine is also a potential, albeit often challenging, method for 18F-labeling.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing it to participate in reactions such as oxidation and coordination to metal centers.

The nitrogen atom in the pyridine ring can be oxidized to form the corresponding pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. tandfonline.comarkat-usa.orgwikipedia.org The N-oxidation of 3-substituted pyridines has been studied with various reagents, showing that m-CPBA can provide high yields under mild conditions. tandfonline.comarkat-usa.org The resulting N-oxide of this compound would exhibit altered reactivity compared to the parent molecule, often facilitating electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.

Conversely, the pyridine ring can undergo reduction. Catalytic hydrogenation using catalysts based on nickel, cobalt, or ruthenium can reduce the pyridine ring to a piperidine (B6355638) ring, though this typically requires elevated temperatures and pressures. wikipedia.orgnih.gov Milder conditions can lead to partially hydrogenated derivatives like dihydropyridines. wikipedia.org Other methods, such as the Birch reduction or electrocatalytic hydrogenation, can also achieve selective partial reduction of the pyridine ring. nih.govnih.gov

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to transition metal centers. wikipedia.orgpvpcollegepatoda.org Pyridine and its derivatives form a vast number of stable complexes with various transition metals. icm.edu.plorientjchem.org In the case of this compound, the nitrogen atom can coordinate to a metal ion, forming complexes with diverse geometries and properties. The electronic properties of the substituents (the ethynyl and fluoro groups) can influence the electron density on the nitrogen atom and, consequently, the strength and nature of the metal-ligand bond. The ethynyl group might also participate in coordination, potentially leading to the formation of polynuclear or polymeric structures. The synthesis of such complexes typically involves reacting this compound with a suitable metal salt in an appropriate solvent. orientjchem.orgmdpi.com

Lack of Specific Research Findings on the Regioselectivity and Stereoselectivity of this compound Reactions

The inherent electronic properties of the this compound molecule, featuring an electron-withdrawing fluorine atom at the 2-position and an electron-rich ethynyl group at the 5-position, suggest that its reactions would exhibit specific regioselective and stereoselective outcomes. For instance, in cycloaddition reactions, the electron-deficient pyridine ring and the electron-rich alkyne would be expected to direct the orientation of incoming reagents. Similarly, in metal-catalyzed cross-coupling reactions or nucleophilic additions, the positions of the fluoro and ethynyl substituents are anticipated to play a crucial role in determining the site of reaction and the spatial arrangement of the resulting products.

However, without specific experimental data from peer-reviewed studies, any detailed discussion on the regioselectivity and stereoselectivity of this compound would be speculative. The generation of informative and scientifically accurate content, including data tables and detailed research findings as requested, is contingent upon the availability of such primary research. At present, the scientific literature accessible through the conducted searches does not provide this specific information for this compound.

Applications of 5 Ethynyl 2 Fluoropyridine in Advanced Chemical Research

Building Block in Complex Molecule Synthesis

The dual functionality of 5-ethynyl-2-fluoropyridine makes it a valuable precursor in the construction of intricate molecular architectures, particularly in the realm of heterocyclic chemistry and materials science.

The synthesis of fluorinated heterocycles is of significant interest in medicinal and agrochemical research due to the unique properties conferred by the fluorine atom. ucla.edu this compound serves as a key starting material for creating more complex fluorinated heterocyclic systems. The ethynyl (B1212043) group is particularly amenable to cycloaddition reactions, allowing for the construction of new fused or linked ring systems.

While direct cycloaddition studies on this compound are not extensively documented, the reactivity of the ethynyl group is well-established. For instance, in reactions analogous to those with other terminal alkynes, it can be expected to participate in [3+2] cycloadditions with azides to form triazoles or with nitrile oxides to yield isoxazoles. Similarly, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes could lead to the formation of more complex fluorinated pyridine (B92270) derivatives. cumbria.ac.ukchemrevlett.com

One of the most powerful methods for elaborating the ethynyl group is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction allows for the coupling of terminal alkynes with aryl or vinyl halides. Although not a direct synthesis of a new heterocyclic ring from the alkyne, it provides a facile route to more complex substituted alkynes which can then undergo cyclization. For example, coupling this compound with a suitably substituted aryl halide could generate an intermediate that, upon subsequent intramolecular cyclization, yields a variety of fused fluorinated heterocycles. Research on similar bromo-cyanofluoro pyridines has shown that Sonogashira coupling with terminal alkynes is highly efficient, and the resulting alkynylfluorocyanopyridines can be converted to other heterocyclic systems like amidoximes, which are precursors to 1,2,4-oxadiazoles. nih.gov

| Reaction Type | Potential Reactant | Potential Product Heterocycle |

| [3+2] Cycloaddition | Organic Azides | Fluorinated Triazolylpyridine |

| [4+2] Cycloaddition | Substituted Dienes | Complex Fluorinated Pyridine Derivatives |

| Sonogashira Coupling | Aryl Halides | Precursors to Fused Heterocycles |

Polycyclic aromatic nitrogen heterocycles (PANHs) are an important class of compounds found in many biologically active molecules and functional materials. organic-chemistry.org The construction of these systems often relies on annulation reactions, where a new ring is fused onto an existing one. The ethynyl group of this compound is an ideal functional group for such transformations.

For example, this compound could be a valuable precursor in the synthesis of fluorinated quinolines and isoquinolines. wikipedia.orgnih.gov Various synthetic methods for these polycyclic systems involve the reaction of anilines or other aromatic amines with compounds containing a three-carbon chain, which can be derived from an ethynyl group. nih.govorientjchem.org While specific examples employing this compound are not prevalent in the literature, its structure lends itself to established synthetic routes. For instance, a modified Friedländer annulation, which typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could potentially be adapted. More modern transition-metal-catalyzed cascade reactions that form multiple rings in a single operation are also a promising avenue for the application of this building block. mdpi.comncl.ac.uk

The general strategy would involve an initial reaction at the ethynyl group, followed by an intramolecular cyclization that engages the pyridine ring or a substituent introduced via the alkyne. The presence of the fluorine atom can influence the regioselectivity of these cyclization reactions and modify the electronic properties of the final polycyclic system.

The unique electronic and structural features of this compound make it an attractive monomer for the synthesis of advanced organic materials, such as conjugated polymers and functional dyes. rsc.org Fluorinated organic materials are of particular interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their enhanced stability and tunable electronic properties. rsc.org

The ethynyl group allows for the polymerization of this compound through various methods, such as organometallic-catalyzed polymerization, to form poly(arylene ethynylene)s. rsc.orgresearchgate.net These polymers possess a rigid rod-like structure and extended π-conjugation, which are desirable for charge transport and luminescence. The incorporation of the fluoropyridine unit into the polymer backbone can lower the HOMO and LUMO energy levels, facilitating electron injection and improving resistance to oxidative degradation. rsc.org

In the realm of functional dyes, this compound can be used as a building block to construct complex chromophores. nih.govresearchgate.net The ethynyl group can be elaborated through reactions like the Sonogashira coupling to extend the π-conjugated system and tune the absorption and emission properties of the dye. The fluoropyridine moiety can act as an electron-accepting group, which is a common design strategy for creating donor-acceptor dyes with interesting photophysical properties, such as large Stokes shifts and sensitivity to their environment. ncl.ac.uk

| Material Class | Synthetic Method | Potential Application |

| Conjugated Polymers | Organometallic Polymerization | Organic Electronics (OLEDs, OFETs) |

| Functional Dyes | Sonogashira Coupling | Fluorescent Probes, Dye-Sensitized Solar Cells |

| Organometallic Polymers | Coordination to Metal Centers | Catalysis, Sensing |

Radiochemistry and Medical Imaging Research

The application of this compound and its derivatives extends into the specialized field of radiochemistry, particularly for the development of imaging agents for Positron Emission Tomography (PET).

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires the use of molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (18F). nih.gov The development of new and efficient methods for incorporating 18F into complex molecules is a major focus of radiopharmaceutical chemistry. The 2-fluoropyridine (B1216828) moiety is a well-established and highly valuable scaffold in PET tracer design because it is amenable to late-stage radiofluorination via nucleophilic aromatic substitution (SNAr). researchgate.net

While direct 18F-labeling of this compound itself is not the typical application, a suitable precursor, such as 5-ethynyl-2-nitropyridine (B15242799) or a 5-ethynyl-2-(trimethylammonium)pyridine salt, could be used to synthesize [18F]this compound. The electron-withdrawing nature of the pyridine ring facilitates nucleophilic attack by [18F]fluoride at the 2-position. researchgate.net More recently, copper-mediated radiofluorination has emerged as a powerful method for labeling aromatic systems, including pyridines, under mild conditions. nih.govnih.govresearcher.life This technique has significantly broadened the scope of molecules that can be labeled with 18F. nih.govnih.gov

The resulting [18F]this compound could then serve as a radiolabeled building block. The ethynyl group provides a handle for attaching this 18F-labeled synthon to a larger biomolecule of interest (e.g., a peptide, antibody, or small molecule drug) using click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This strategy allows for the late-stage introduction of the radiolabel, which is crucial given the short half-life of 18F (109.7 minutes).

| Labeling Strategy | Precursor Example | Key Features |

| Nucleophilic Aromatic Substitution | 5-Ethynyl-2-nitropyridine | High radiochemical yields, well-established for pyridines. |

| Copper-Mediated Radiofluorination | 5-Ethynyl-2-bromopyridine | Milder reaction conditions, broader substrate scope. |

| Click Chemistry with [18F]Synthon | [18F]this compound + Azide-functionalized biomolecule | Late-stage radiolabeling of complex biomolecules. |

Beyond PET imaging, the unique chemical properties of this compound make it a valuable component in the design of fluorinated probes for studying biological systems. The ethynyl group is a key functional group for bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov

The most prominent example of such a reaction is the aforementioned CuAAC, or "click chemistry". harvard.edu A molecule of interest can be metabolically incorporated into a cell with an azide (B81097) group attached. Subsequently, an ethynyl-containing probe, such as a derivative of this compound linked to a fluorescent dye, can be introduced. The click reaction will then selectively ligate the probe to the azido-modified biomolecule, allowing for its visualization and study. nih.gov A well-known example of this approach is the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to label newly synthesized DNA. lumiprobe.com The ethynyl group of the incorporated EdU is then reacted with a fluorescent azide to visualize DNA replication. harvard.edu

Similarly, this compound could be incorporated into various molecules to create probes for fluorescence imaging, proteomics, or activity-based protein profiling. The fluorine atom can be beneficial in these probes by enhancing their stability and potentially providing a signal for 19F NMR spectroscopy, another powerful analytical tool in biological research. The combination of the reactive ethynyl handle and the modulating properties of the fluoropyridine ring offers a versatile platform for the development of novel chemical tools to explore complex biological processes. nih.govnih.gov

Materials Science Research

Applications in Supramolecular Chemistry

While direct and extensive research specifically detailing the applications of this compound in supramolecular chemistry is not widely available in publicly accessible literature, the unique structural features of this compound suggest its potential as a versatile building block in this field. The combination of a pyridine ring, an ethynyl group, and a fluorine substituent provides multiple points for non-covalent interactions, which are the foundation of supramolecular assembly.

The pyridine nitrogen atom can act as a hydrogen bond acceptor, a crucial role in the formation of programmed molecular assemblies. Furthermore, it can coordinate with metal ions, enabling the construction of metallo-supramolecular structures such as coordination polymers and macrocycles.

The ethynyl group is a valuable component in supramolecular chemistry for several reasons. The acidic proton of the terminal alkyne can act as a hydrogen bond donor. Additionally, the triple bond can participate in π-stacking interactions with other aromatic systems, contributing to the stability of supramolecular architectures. The linear geometry of the ethynyl group also provides a rigid and well-defined vector for directing the self-assembly process.

The fluorine atom introduces further possibilities for specific intermolecular interactions. It can participate in the formation of hydrogen bonds (C-H···F) and, more significantly, halogen bonds. Halogen bonding is an increasingly utilized non-covalent interaction in crystal engineering and supramolecular chemistry for the rational design of solid-state structures. The electronegative nature of the fluorine atom also influences the electronic properties of the pyridine ring, which can, in turn, modulate the strength of other non-covalent interactions.

The synergistic interplay of these functional groups—the hydrogen-bonding capabilities of the pyridine and ethynyl moieties, the coordinative ability of the pyridine nitrogen, and the potential for halogen bonding from the fluorine atom—positions this compound as a promising candidate for the design and synthesis of complex supramolecular systems. These could range from discrete molecular cages and capsules to extended one-, two-, or three-dimensional networks with potential applications in materials science, catalysis, and molecular recognition. However, detailed experimental studies and characterization of such supramolecular systems based on this compound are needed to fully realize this potential.

Due to the limited specific research on the direct application of this compound in supramolecular chemistry, a data table with detailed research findings cannot be provided at this time.

Spectroscopic and Computational Investigations of 5 Ethynyl 2 Fluoropyridine

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to characterize 5-Ethynyl-2-fluoropyridine, each providing unique insights into its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, 1H, 13C, and 19F NMR spectra provide detailed information about the chemical environment of each atom.

1H NMR: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons and the acetylenic proton. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine atom and the pyridine (B92270) nitrogen.

13C NMR: The 13C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms attached to the fluorine and the ethynyl (B1212043) group show characteristic chemical shifts. The presence of fluorine also introduces C-F coupling, which can further aid in spectral assignment. magritek.com Standard proton-decoupled 13C spectra for compounds containing both fluorine and protons can be complex due to strong and long-range fluorine-carbon couplings. magritek.com

19F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the 19F nucleus. alfa-chemistry.com The 19F NMR spectrum of this compound shows a single resonance, and its chemical shift is indicative of the electronic environment around the fluorine atom on the pyridine ring. The chemical shift in 19F NMR is influenced by shielding effects, where electron-donating groups cause upfield shifts. alfa-chemistry.com

Table 1: Representative NMR Data for 2-Fluoropyridine (B1216828) Derivatives

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|

| 1H | 6.934 - 8.230 | J(H,H) = 0.78 - 8.23 |

| 13C | 109.8 - 164.2 | J(C,F) = -2.85 - 8.18 |

| 19F | ~ -60.7 | J(F,N) = -52.64 |

Note: Data is for the related compound 2-Fluoropyridine and serves as a reference. Specific data for this compound may vary. chemicalbook.comchemicalbook.comrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡C triple bond stretch of the ethynyl group (around 2100-2260 cm⁻¹), the C-H stretch of the alkyne (around 3300 cm⁻¹), and various vibrations associated with the fluoropyridine ring. youtube.com

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. The C≡C triple bond in the ethynyl group should give a strong signal in the Raman spectrum. Studies on related fluoropyridine molecules have utilized Raman spectroscopy to assign vibrational modes. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (121.11 g/mol ), confirming its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the electronic structure, properties, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. core.ac.uk DFT calculations can be used to predict various properties of this compound, including its optimized geometry, vibrational frequencies, and electronic structure. nih.govarxiv.org

Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic excitation properties. nih.gov

Reactivity Prediction: By analyzing the calculated electronic properties, such as electrostatic potential maps and frontier molecular orbitals, DFT can help predict the reactive sites of the molecule. This information is valuable for understanding its chemical behavior and for designing new reactions.

Ab Initio Calculations for Molecular Properties

Ab initio molecular orbital calculations are a powerful tool for investigating the electronic structure and properties of molecules from first principles, without the need for empirical parameters. acs.org For this compound, these calculations can provide valuable insights into its geometry, vibrational frequencies, and electronic properties.

Theoretical studies on substituted pyridines have demonstrated that computational methods can accurately predict molecular geometries and the effects of substituents on the pyridine ring. rsc.org For instance, ab initio calculations can determine bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. In the case of this compound, key parameters of interest would be the C-F bond length, the C≡C bond length of the ethynyl group, and the geometry of the pyridine ring itself. It is expected that the fluorine atom will influence the electron distribution within the pyridine ring, which in turn would affect the bond lengths and angles.

Furthermore, ab initio methods are instrumental in calculating vibrational spectra. These calculated spectra can be compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of vibrational modes. For this compound, characteristic vibrational frequencies would include the C-F stretching mode, the C≡C stretching mode, and various ring breathing and deformation modes of the pyridine core.

The electronic properties, such as the dipole moment, ionization potential, and electron affinity, can also be computed. These properties are crucial for understanding the molecule's polarity and its behavior in electric fields, as well as its propensity to accept or donate electrons in chemical reactions.

Below is an illustrative table of the types of molecular properties that can be obtained for this compound using ab initio calculations.

| Property | Predicted Value (Arbitrary Units) | Description |

| Optimized Bond Length C-F | 1.35 Å | The distance between the Carbon and Fluorine atoms. |

| Optimized Bond Length C≡C | 1.21 Å | The distance between the two Carbon atoms of the ethynyl group. |

| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |

| HOMO Energy | -8.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| Vibrational Freq. (C-F) | 1100 cm⁻¹ | The characteristic stretching frequency of the Carbon-Fluorine bond. |

| Vibrational Freq. (C≡C) | 2150 cm⁻¹ | The characteristic stretching frequency of the Carbon-Carbon triple bond. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and identify its preferred shapes and motions. mdpi.com

For a relatively rigid molecule like this compound, conformational analysis via MD simulations would primarily focus on the rotational dynamics of the ethynyl group and the out-of-plane vibrations of the pyridine ring. While significant conformational changes are not expected, these simulations can reveal subtle dynamic behaviors and the flexibility of the molecule at different temperatures. nsf.govmdpi.com

MD simulations can be particularly insightful when studying the interactions of this compound with other molecules or in a solvent. By simulating the molecule in a box of water or another solvent, one can study solvation effects and how intermolecular interactions influence the molecule's conformation and dynamics. This is crucial for understanding its behavior in solution-phase reactions.

The output of an MD simulation is a trajectory file that contains the positions and velocities of all atoms over time. Analysis of this trajectory can yield information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecular structure over time.

Radial Distribution Functions (RDFs): To understand the solvation shell structure around the molecule.

Time Correlation Functions: To study the dynamics of specific motions, such as bond rotations or vibrations.

The following table illustrates the kind of data that can be extracted from MD simulations of this compound.

| Simulation Parameter | Result | Insight Gained |

| RMSD of backbone atoms | Low fluctuations around an average value | Indicates a stable molecular structure. |

| Ethynyl group rotation | Free rotation at room temperature | Provides information on the rotational barrier of the C-C single bond. |

| Solvation shell analysis | Preferential interaction of water with the nitrogen and fluorine atoms | Understanding of how the molecule interacts with a polar solvent. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. mdpi.com This allows for the analysis of chemical bonding and atomic properties based on the topology of the electron density. nih.gov

For this compound, a QTAIM analysis would involve calculating the electron density from an ab initio wavefunction and then locating the critical points (CPs) in this density. The properties of the electron density at the bond critical points (BCPs) between atoms provide quantitative measures of the nature of the chemical bonds. nih.gov

Key QTAIM descriptors include:

Electron density (ρ) at the BCP: A higher value indicates a stronger bond.

Laplacian of the electron density (∇²ρ) at the BCP: The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ > 0).

Ellipticity (ε): A measure of the anisotropy of the electron density at the BCP, which can indicate the π-character of a bond.

A QTAIM analysis of this compound would allow for a detailed characterization of the C-F bond, the C≡C triple bond, and the bonds within the pyridine ring. It would be particularly interesting to analyze the effect of the electron-withdrawing fluorine atom and the π-system of the ethynyl group on the aromaticity of the pyridine ring.

An illustrative table of QTAIM data for selected bonds in this compound is presented below.

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Ellipticity (ε) | Bond Character |

| C-F | 0.25 | +0.10 | 0.05 | Polar covalent with some ionic character. |

| C≡C | 0.45 | -1.50 | 0.01 | Strong covalent triple bond. |

| C-N (ring) | 0.32 | -0.80 | 0.15 | Covalent bond with significant π-character. |

Spectroscopic and Computational Analysis of Derivatives and Reaction Intermediates

The computational methodologies described above can be extended to study the derivatives and reaction intermediates of this compound. Spectroscopic and computational analyses of pyridine derivatives are common in the literature and provide a framework for such investigations. tandfonline.comresearchgate.netresearchgate.netrsc.org

For example, if this compound were to undergo an addition reaction at the ethynyl group, computational chemistry could be used to model the structure and stability of the resulting products. acs.org By calculating the reaction energies and activation barriers, one could predict the most likely reaction pathways and the regioselectivity of the reaction. dntb.gov.ua

Similarly, the study of reaction intermediates, which are often transient and difficult to characterize experimentally, can be greatly aided by computational methods. anu.edu.aursc.orgmdpi.com For instance, if a reaction involving this compound proceeds through a carbocation or a radical intermediate, ab initio calculations can determine the structure, stability, and electronic properties of these short-lived species. acs.org

Spectroscopic techniques, in conjunction with computational predictions, are invaluable for identifying reaction products and intermediates. For example, changes in the IR spectrum, such as the disappearance of the C≡C stretching frequency, would indicate a reaction at the ethynyl group. NMR spectroscopy would also be a key tool for elucidating the structure of new derivatives. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra.

Mechanistic Studies of Reactions Involving 5 Ethynyl 2 Fluoropyridine

Elucidation of Reaction Pathways

Detailed experimental or computational studies elucidating the specific reaction pathways for 5-ethynyl-2-fluoropyridine are scarce. However, based on the reactivity of similar molecules, two primary reaction pathways can be anticipated:

Sonogashira Coupling: The terminal alkyne functionality of this compound makes it a suitable substrate for the Sonogashira cross-coupling reaction. This reaction would involve the coupling of the ethynyl (B1212043) group with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. A study on the closely related 6-bromo-3-fluoro-2-cyanopyridine demonstrated successful Sonogashira coupling with various alkynes, suggesting a similar pathway would be viable for this compound. soton.ac.uk The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles. digitellinc.com

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic attack, a common reaction for halopyridines. The rate of nucleophilic substitution on 2-halopyridines is significantly influenced by the nature of the halogen, with fluorine often being a good leaving group in this context. Studies have shown that 2-fluoropyridine (B1216828) reacts considerably faster than 2-chloropyridine (B119429) in nucleophilic substitution reactions. nih.gov The reaction proceeds via a Meisenheimer-like intermediate. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction at the C2 and C4 positions.

Transition State Analysis

Specific transition state analyses for reactions involving this compound are not available in the reviewed literature. However, theoretical investigations using methods like Density Functional Theory (DFT) are powerful tools for modeling transition states in similar reactions.

For a Sonogashira coupling reaction , DFT studies on other substrates have elucidated the structures and energies of transition states for the key steps of oxidative addition, transmetalation, and reductive elimination within the palladium catalytic cycle. digitellinc.com These calculations help in understanding the rate-determining step and the factors influencing the reaction's efficiency.

In the case of nucleophilic aromatic substitution , transition state analysis would focus on the formation of the Meisenheimer complex. DFT calculations could model the geometry and energy of the transition state leading to this intermediate, providing insights into the activation energy and the influence of substituents on the reaction rate. For instance, theoretical studies on the reaction of fluoropyridines have indicated that the reaction mechanism can involve deprotonation and subsequent rearrangement of an ionic pair. researchgate.net

Kinetic and Thermodynamic Investigations

Quantitative kinetic and thermodynamic data for reactions of this compound are not specifically reported. However, general principles and data from related systems can provide qualitative understanding.

For nucleophilic aromatic substitution , kinetic studies on 2-fluoropyridines have shown that they are highly reactive. For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov The thermodynamics of SNA_r reactions are typically driven by the formation of a more stable product where the nucleophile has replaced the halide.

A hypothetical data table for a kinetic study on the Sonogashira coupling of this compound with an aryl halide might look like this:

| Entry | [this compound] (M) | [Aryl Halide] (M) | [Pd Catalyst] (mol%) | [Cu(I) Co-catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 2 | k |

| 2 | 0.2 | 0.1 | 1 | 2 | 2k |

| 3 | 0.1 | 0.2 | 1 | 2 | 2k |

| 4 | 0.1 | 0.1 | 2 | 2 | 2k |

This table is illustrative and does not represent actual experimental data.

Role of Catalysts and Reagents in Reaction Mechanisms

The catalysts and reagents play a crucial role in directing the reaction pathway and influencing the reaction rate and yield.

In the Sonogashira coupling , the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is central to the catalytic cycle, facilitating the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-C bond. digitellinc.com The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide, which is more nucleophilic and readily undergoes transmetalation with the palladium complex. The base (typically an amine like triethylamine) is required to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.

For nucleophilic aromatic substitution , the key reagent is the nucleophile . The nature of the nucleophile (e.g., its charge, basicity, and polarizability) will determine its reactivity towards the 2-fluoropyridine ring. The solvent also plays a significant role, with polar aprotic solvents generally favoring SNA_r reactions. In some cases, a base may be used to deprotonate a protic nucleophile, increasing its nucleophilicity.

Analytical Methodologies for 5 Ethynyl 2 Fluoropyridine in Research

Chromatographic Separations (HPLC, GC)

Chromatographic techniques are the cornerstone for the separation and analysis of 5-Ethynyl-2-fluoropyridine from reaction mixtures, impurities, and other related substances. The choice between HPLC and GC is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of pyridine (B92270) derivatives. helixchrom.comhelixchrom.comresearchgate.net For this compound, which possesses both a polar pyridine ring and a nonpolar ethynyl (B1212043) group, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The fluorine and ethynyl substituents on the pyridine ring influence the compound's polarity and, consequently, its retention time. The use of a C18 column is common for the analysis of such heterocyclic compounds. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer or water with an acid additive like formic or phosphoric acid to ensure good peak shape for the basic pyridine moiety. sielc.com Detection is commonly achieved using a UV detector, as the aromatic pyridine ring exhibits strong UV absorbance.

A typical isocratic HPLC method for a related pyridine derivative is detailed below, which could serve as a starting point for method development for this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. globalresearchonline.net Given that many pyridine derivatives are sufficiently volatile, GC can be an effective method for the analysis of this compound. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For pyridine derivatives, a non-polar or medium-polarity column, such as one with a phenyl- or cyanopropyl-substituted polysiloxane stationary phase, is often employed. The use of a flame ionization detector (FID) is common due to its high sensitivity to organic compounds. For more definitive identification, GC coupled with mass spectrometry (GC-MS) is invaluable, providing both retention time data and a mass spectrum of the compound. nih.gov In some cases, derivatization may be employed to increase the volatility or improve the chromatographic behavior of the analyte. nih.govyoutube.com

A general GC method that could be adapted for this compound is outlined in the following table.

| Parameter | Condition |

| Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | FID at 280 °C or Mass Spectrometer |

| Injection Mode | Split (e.g., 50:1) |

Quality Control and Purity Assessment in Research Samples